molecular formula C18H20N4O2 B2679571 (4-(3-methoxypyrrolidin-1-yl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 2034441-69-3

(4-(3-methoxypyrrolidin-1-yl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

Cat. No.: B2679571
CAS No.: 2034441-69-3
M. Wt: 324.384
InChI Key: QZPIQIMOOMXOMV-UHFFFAOYSA-N
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Description

(4-(3-methoxypyrrolidin-1-yl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.384. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Investigation

Research led by Akkurt et al. (2003) detailed the synthesis and structural investigation of a closely related compound, showcasing its crystallization in the monoclinic system and highlighting the slight non-planarity of the pyrimidine ring and the weak intermolecular C–H...O interactions stabilizing the structure. This study provides valuable insights into the molecular configuration and interaction potentials of similar compounds (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).

Potential Therapeutic Applications

Another study by Magalhães et al. (2013) explored the therapeutic potential of a phenstatin family member, highlighting its cytotoxicity against tumor cell lines, ability to induce G2/M cell cycle arrest, and trigger apoptosis, suggesting promising anticancer therapeutic potential. This research demonstrates the compound's interaction with tubulin polymerization, an essential mechanism for cancer therapeutics (Magalhães, Wilke, Bezerra, Cavalcanti, Rotta, de Lima, Beatriz, Moraes, Diniz-Filho, & Pessoa, 2013).

Synthesis of Novel Derivatives

Sambaiah et al. (2017) described the synthesis of novel fused chromone–pyrimidine hybrids and trisubstituted pyrimidine derivatives via ANRORC rearrangement, contributing to the diversity of synthetic strategies and expanding the chemical library of pyrimidine-based compounds for various potential applications (Sambaiah, Raghavulu, Kumar, Yennam, & Behera, 2017).

Antimicrobial Activity

Kumar et al. (2012) synthesized a series of pyrazoline derivatives, including a compound structurally similar to the one , and screened them for antimicrobial activity. This study provides an example of how modifications in the molecular structure can influence biological activity, offering a pathway for developing new antimicrobial agents (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-[4-(3-methoxypyrrolidin-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-24-16-6-7-21(10-16)15-4-2-13(3-5-15)18(23)22-9-14-8-19-12-20-17(14)11-22/h2-5,8,12,16H,6-7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPIQIMOOMXOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)C(=O)N3CC4=CN=CN=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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